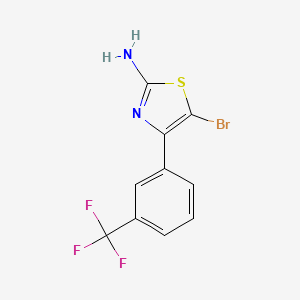
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both bromine and trifluoromethyl groups It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the bromination of 4-(3-(trifluoromethyl)phenyl)thiazol-2-amine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The reaction is carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls.
化学反応の分析
Types of Reactions
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(3-(trifluoromethyl)phenyl)thiazol-2-amine with an azide group replacing the bromine atom.
科学的研究の応用
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
作用機序
The mechanism of action of 5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
4-(3-(Trifluoromethyl)phenyl)thiazol-2-amine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-4-phenylthiazol-2-amine: Lacks the trifluoromethyl group, which reduces its lipophilicity and potential biological activity.
Uniqueness
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H6BrF3N2S |
|---|---|
分子量 |
323.13 g/mol |
IUPAC名 |
5-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6BrF3N2S/c11-8-7(16-9(15)17-8)5-2-1-3-6(4-5)10(12,13)14/h1-4H,(H2,15,16) |
InChIキー |
AAMDIIAUSBOYEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(SC(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


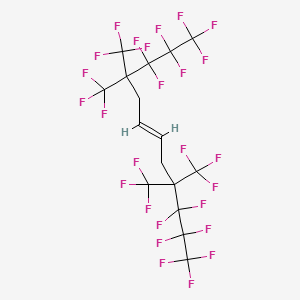
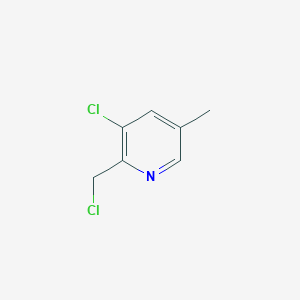
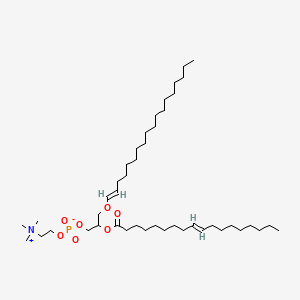

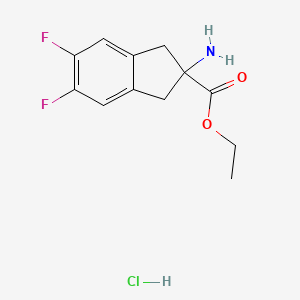
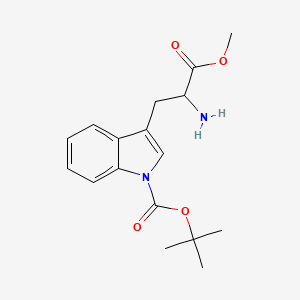
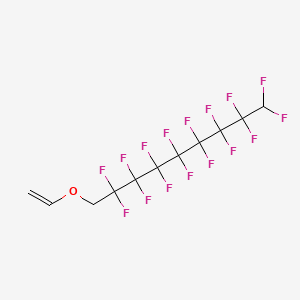
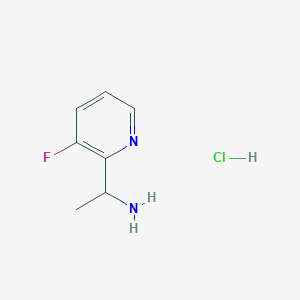

amine](/img/structure/B12090557.png)
![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)



